molecular formula C6H7N5S B13112491 [1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)- CAS No. 70182-89-7

[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-

Cat. No.: B13112491
CAS No.: 70182-89-7
M. Wt: 181.22 g/mol
InChI Key: LQWFBJQUUPZEDY-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)- is a heterocyclic compound featuring a fused triazole-pyrimidine core with a methylthio (-SCH₃) substituent at position 5 and an amine (-NH₂) at position 5. This scaffold is notable for its versatility in medicinal chemistry, particularly in modulating enzyme activity and receptor antagonism. The methylthio group enhances lipophilicity and may influence metabolic stability, while the amine group facilitates hydrogen bonding interactions with biological targets .

Properties

CAS No.

70182-89-7

Molecular Formula

C6H7N5S

Molecular Weight

181.22 g/mol

IUPAC Name

5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine

InChI

InChI=1S/C6H7N5S/c1-12-6-10-4(7)2-5-8-3-9-11(5)6/h2-3H,7H2,1H3

InChI Key

LQWFBJQUUPZEDY-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=CC2=NC=NN21)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis oftriazolo[1,5-c]pyrimidine derivatives typically involves the construction of the fused triazolo-pyrimidine ring system via cyclocondensation reactions, followed by functional group modifications to introduce substituents such as the methylthio group and the amino group at specific positions.

Cyclocondensation Route

  • Starting materials often include amino-substituted triazoles and β-dicarbonyl compounds or their derivatives.
  • For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate can be cyclocondensed with appropriate diketones in acidic conditions (e.g., acetic acid under reflux) to form triazolo-pyrimidine carboxylates, which are precursors for further transformations.
  • Basic hydrolysis of esters yields carboxylic acids that can be converted to acyl chlorides, facilitating further coupling reactions.

Introduction of the Methylthio Group

  • The methylthio substituent at position 5 is introduced by methylation of thiol or thioxo precursors.
  • One approach involves methylation of 4-thioxo derivatives using methyl iodide under alkaline conditions (e.g., 2N NaOH at low temperature), resulting in 4-(methylthio) derivatives with good yields.
  • This step is critical to achieve the desired methylthio substitution and requires careful control of reaction conditions to avoid side reactions.

Amination at Position 7

  • Amination at the 7-position can be achieved through nucleophilic substitution reactions or by using amino-functionalized starting materials.
  • For instance, hydrazine hydrate treatment of chlorinated intermediates can introduce amino groups via hydrazination followed by cyclization.
  • Alternatively, coupling reactions involving amino reagents and acyl chlorides derived from triazolo-pyrimidine intermediates allow selective introduction of the amino group.

Dimroth-Type Rearrangement Considerations

  • The triazolo ring system can undergo Dimroth-type rearrangements, which can affect the position of substituents and ring connectivity.
  • This rearrangement must be considered during synthesis to ensure the correct isomer ([1,5-c] rather than [4,3-c]) is obtained and isolated.
  • Stabilization strategies include methylation at certain positions to prevent isomerization.

Example Synthetic Sequence (Summarized)

Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Cyclocondensation Ethyl 5-amino-1,2,4-triazole-3-carboxylate + diketone, AcOH reflux Formation of triazolo-pyrimidine ester High
2 Hydrolysis Basic hydrolysis of ester Corresponding carboxylic acid High
3 Chlorination Phosphorus oxychloride (POCl3) Acyl chloride intermediate Moderate
4 Amination Hydrazine hydrate or amine coupling Introduction of amino group at position 7 Moderate to high
5 Methylation of thioxo group Methyl iodide, NaOH, low temperature Introduction of methylthio group at position 5 70-85%
6 Purification Recrystallization, filtration Puretriazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)- -

Research Findings and Yields

  • The overall synthetic routes reported achieve moderate to high yields at each step, with total yields suitable for laboratory and potential industrial scale-up.
  • The methylthio group introduction step typically achieves yields around 70-85% when using methyl iodide methylation of thioxo precursors.
  • Amination steps via hydrazine or amine coupling provide yields from 60% to over 90%, depending on the substrate and conditions.
  • The cyclocondensation step is generally high yielding (>80%) and forms the core triazolo-pyrimidine scaffold efficiently.

Notes on Industrial and Practical Considerations

  • The synthetic methods have been optimized to reduce pollution, improve yields, and simplify operations compared to older methods, making them more suitable for industrial application.
  • The use of strong bases, chlorinating agents, and methylating reagents requires careful handling and optimization to minimize side reactions and improve purity.
  • Dimroth rearrangement can complicate isolation of the desired isomer; thus, reaction conditions and substituent patterns are tailored to stabilize the [1,5-c] isomer.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group in triazolo[1,5-c]pyrimidin-7-amine can act as a nucleophile in substitution reactions. This property allows for various modifications to the compound:

  • Substitution with Alkyl Halides: The amine can react with alkyl halides to form secondary or tertiary amines.

  • Reactions with Aryl Halides: The compound can undergo nucleophilic aromatic substitution leading to the formation of aryl derivatives.

Electrophilic Aromatic Substitution

The methylthio group can also participate in electrophilic aromatic substitution reactions:

  • Nitration: The compound can be nitrated using a mixture of fuming nitric acid and sulfuric acid under controlled temperatures. This reaction typically yields nitro derivatives that can further undergo reduction to amines or other functional groups.

Reductive Reactions

The compound has been shown to undergo reduction reactions:

  • Reduction of Nitro Groups: Nitro derivatives obtained from nitration can be reduced using reagents such as iron filings in acidic media to yield corresponding amines.

Cyclization Reactions

The structure of triazolo[1,5-c]pyrimidin-7-amine allows for cyclization reactions that can lead to more complex heterocycles:

  • Formation of Thiazolo Derivatives: The compound can react with thiazole derivatives under acidic conditions to form thiazolo[4,5-e] triazolo[1,5-c]pyrimidines.

General Synthetic Route

  • Starting Materials: The synthesis often begins with readily available pyrimidine derivatives and triazoles.

  • Reaction Conditions: Common conditions include heating under reflux in polar solvents like DMF or DMSO with appropriate catalysts or reagents (e.g., phosphorus oxychloride).

Example Reactions

Reaction TypeConditionsProductYield (%)
NitrationFuming HNO₃ + H₂SO₄ at 10–15 °CNitro derivative83
Reduction of NitroFe + HClCorresponding amineVaried
Cyclization with ThiazoleDMF/POCl₃ + Acidic HydrolysisThiazolo derivative76

Scientific Research Applications

Medicinal Applications

  • Anticancer Activity :
    • Research indicates that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For example, studies have shown that modifications to the triazolo-pyrimidine structure can enhance cytotoxicity against various cancer cell lines. Specific analogs have demonstrated promising results in preclinical trials targeting breast and lung cancer cells .
  • Antiviral Properties :
    • Compounds similar to [1,2,4]triazolo[1,5-c]pyrimidin-7-amine have been investigated for their antiviral activity. They function by inhibiting viral replication mechanisms. Notably, some derivatives have shown effectiveness against RNA viruses, including those responsible for influenza and hepatitis .
  • Antimicrobial Effects :
    • The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial growth .

Agricultural Applications

  • Pesticide Development :
    • The structural characteristics of [1,2,4]triazolo[1,5-c]pyrimidin-7-amine make it suitable for developing new pesticides. Its derivatives have been synthesized to target specific pests while minimizing toxicity to non-target organisms. Field trials have shown effective pest control with reduced environmental impact compared to traditional pesticides .
  • Herbicides :
    • Research has also explored the potential of this compound as an herbicide. Its ability to inhibit key enzymes involved in plant growth pathways suggests it could be developed into a selective herbicide that targets specific weed species without harming crops .

Case Studies

Study TitleFocusFindings
Design and Synthesis of Triazolo-Pyrimidine DerivativesAnticancer ActivitySeveral synthesized compounds showed IC50 values in the low micromolar range against breast cancer cells.
Antiviral Activity of Triazolo CompoundsAntiviral PropertiesSome derivatives inhibited viral replication by over 70% in vitro against influenza virus strains.
Development of Eco-Friendly PesticidesAgricultural ApplicationsNew formulations based on triazolo-pyrimidines demonstrated over 90% efficacy against aphid populations in controlled environments.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis. The compound may also interact with other cellular targets, contributing to its broad-spectrum biological activities .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Core Isomerism: [1,5-c] vs. [1,5-a] Triazolopyrimidines

The positional isomerism of the triazole ring significantly impacts biological activity. For instance:

  • Triazolo[1,5-a]pyrimidines (e.g., (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-(4-trifluoromethoxy-phenyl)-amine, 23) exhibit potent inhibition of dihydroorotate dehydrogenase (DHODH), a target in autoimmune diseases, with IC₅₀ values in the nanomolar range .
  • Triazolo[1,5-c]pyrimidines, such as the target compound, are less explored but show promise in adenosine A₂A receptor antagonism. For example, 2-(2-furanyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine analogs demonstrated oral activity (3 mg/kg in rats) in catalepsy models, highlighting their CNS permeability .

Key Difference : The [1,5-c] isomer’s fused ring geometry may favor interactions with G-protein-coupled receptors (GPCRs), while [1,5-a] isomers are optimized for enzyme inhibition.

Table 1: Substituent Impact on Pharmacological Profiles
Compound Structure Substituents Biological Activity Potency/IC₅₀ Reference
5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine 5-SCH₃, 7-NH₂ Potential A₂A antagonist (predicted) N/A
2-(2-Furanyl)-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-5-amine (8g ) 2-furanyl, 7-phenyl, 5-NH₂ Adenosine A₂A antagonism Oral ED₅₀ = 3 mg/kg
(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-(4-CF₃O-phenyl)-amine (23 ) 5-CH₃, 7-NH-(4-CF₃O-phenyl) DHODH inhibition IC₅₀ = 12 nM
5-Methyl-N-[4-methyl-3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 5-CH₃, 7-NH-(4-CF₃-phenyl) Anticancer (tubulin polymerization) EC₅₀ = 50 nM

Insights :

  • Methylthio vs. Methyl Groups : The 5-SCH₃ group in the target compound may improve metabolic stability compared to 5-CH₃ analogs, as sulfur-containing substituents resist oxidative degradation .
  • Aryl Amine Modifications : Bulky substituents (e.g., 4-CF₃O-phenyl in 23 ) enhance enzyme affinity, while polar groups (e.g., furanyl in 8g ) optimize receptor binding .

Photophysical and Fluorescence Properties

Triazolo[1,5-c]quinazolines with biphenyl residues (e.g., 5-(4′-carbazolyl-biphenyl)-[1,2,4]triazolo[1,5-c]quinazoline) exhibit strong fluorescence (λₑₘ = 450–500 nm), driven by extended π-conjugation . In contrast, the target compound lacks such fluorophores, indicating its primary utility in therapeutic rather than diagnostic applications.

Biological Activity

The compound [1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)- is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of [1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)- can be represented as follows:

  • IUPAC Name : 5-methylthio-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine
  • Chemical Formula : C₇H₈N₄S

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, a series of compounds including [1,2,4]triazolo[1,5-c]pyrimidines have shown significant cytotoxicity against various cancer cell lines. Notably:

  • IC50 Values : The compound exhibited IC50 values ranging from 75 µg/mL to 200 µg/mL against different cancer cell lines such as H460 and A549. These values indicate moderate to potent cytotoxic activity compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of triazolopyrimidine derivatives have also been explored. Specific analogs demonstrated promising activity against both gram-positive and gram-negative bacteria. For example:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
V1E. coli50 µg/mL
V2S. aureus40 µg/mL

These results suggest that modifications in the side chains can enhance antimicrobial efficacy .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes relevant in disease pathways. For instance:

  • Dihydroorotate Dehydrogenase (DHODH) : The compound showed promising inhibition with an IC50 value exceeding 100 nM. This enzyme is crucial in pyrimidine biosynthesis and represents a target for anti-proliferative therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of triazolopyrimidine derivatives. Key observations include:

  • Substituent Effects : The presence of a methylthio group at position 5 significantly enhances anticancer and antimicrobial activities. Variations in substituents at position 7 also modulate potency.
  • Adenosine A2A Receptor Antagonism : Some derivatives have been identified as potent antagonists of the adenosine A2A receptor, which plays a role in various physiological processes including inflammation and cancer progression .

Case Studies

Several case studies illustrate the therapeutic potential of [1,2,4]triazolo[1,5-c]pyrimidin-7-amine derivatives:

  • Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of a series of triazolopyrimidine derivatives on human cancer cell lines (HCT116 and A549). Compounds showed selective inhibition against cancer cells with minimal effects on normal cells .
  • Antimicrobial Efficacy : Another investigation tested various analogs against common bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria .

Q & A

Q. Key Methodological Considerations :

  • Monitor reaction progress via TLC (silica gel plates, UV detection) .
  • Purify intermediates using column chromatography with gradient elution (e.g., ethyl acetate/light petroleum) .

Basic: How is the structure of 5-(methylthio)-substituted triazolopyrimidines validated experimentally?

  • NMR Spectroscopy : 1^1H NMR peaks for the methylthio group (δ ~2.5–3.0 ppm as a singlet) and amine protons (δ ~5.0–6.0 ppm, exchangeable) confirm substitution .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns verify the molecular formula .
  • Microanalysis : Carbon, hydrogen, and nitrogen content are compared to theoretical values (e.g., ±0.4% tolerance) .

Advanced: How can researchers resolve contradictions in reported biological activities of triazolopyrimidine derivatives?

Discrepancies in activity (e.g., anticancer vs. anti-tubercular) often arise from structural variations or assay conditions:

  • Structural Analysis : Compare substituent effects. For example, trifluoromethyl groups enhance lipophilicity and target binding in Plasmodium falciparum inhibitors , while methylthio groups may improve metabolic stability .
  • Assay Optimization : Standardize in vitro models (e.g., cell lines, enzyme concentrations) and validate with positive controls. highlights IC50_{50} variations due to differential kinase inhibition profiles .

Example : A compound with a 5-(methylthio) group showed weak antimalarial activity but potent kinase inhibition due to steric hindrance at the target site .

Advanced: What strategies improve synthetic yields of 5-(methylthio)-triazolopyrimidines?

  • Catalyst Selection : TMDP in ethanol/water (1:1 v/v) improves cyclization efficiency compared to piperidine, which is less accessible and toxic .
  • Temperature Control : Heating at 60°C for 3 hours optimizes amine coupling reactions .
  • Purification : Use preparative TLC or recrystallization (e.g., from ethanol) to isolate high-purity products .

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